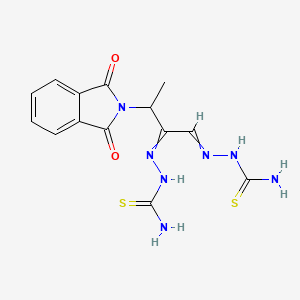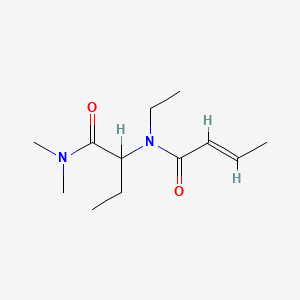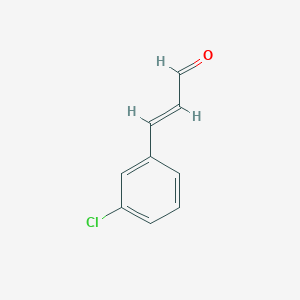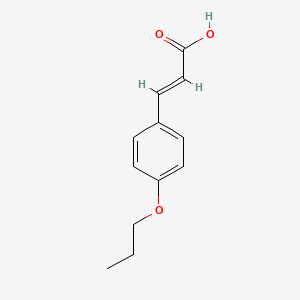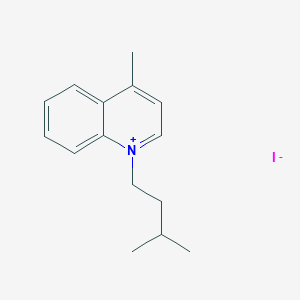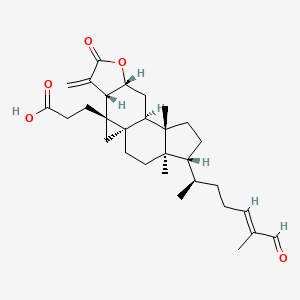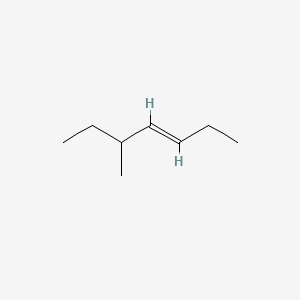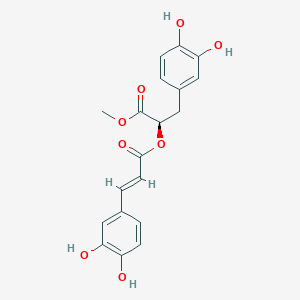
迷迭香酸甲酯
概述
描述
迷迭香酸甲酯 是一种从Rabdosia serra植物中分离出来的天然化合物。 它的化学式为C19H18O8,分子量为374.34 g/mol 。该化合物属于苯丙素类,具有有趣的生物学特性。
科学研究应用
迷迭香酸甲酯因其多种应用而备受关注:
医学: 它具有抗氧化、抗炎和抗菌特性。
护肤: 迷迭香酸甲酯可用于化妆品配方,以发挥其舒缓皮肤的作用。
癌症研究: 一些研究正在探索它作为抗癌剂的潜力。
神经保护: 研究人员正在研究它在保护神经元中的作用。
作用机制
迷迭香酸甲酯发挥作用的确切机制仍在研究之中。它可能涉及与细胞通路、酶和受体的相互作用。需要进一步的研究来阐明其精确的分子靶点。
安全和危害
生化分析
Biochemical Properties
Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of rosmarinic acid involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities.
Cellular Effects
Methyl rosmarinate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation, thereby suppressing progressive pulmonary fibrosis .
Molecular Mechanism
The molecular mechanism of action of methyl rosmarinate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl rosmarinate have been observed to change over time. It has been reported that methyl rosmarinate could be cleared quickly from the rat plasma and distribute widely in vivo .
Dosage Effects in Animal Models
The effects of methyl rosmarinate vary with different dosages in animal models. For instance, it has been reported that ethyl rosmarinate, a derivative of rosmarinic acid, significantly attenuated systolic blood pressure, increased eNOS production, and improved vascular function in N ω-nitro-L-arginine methyl ester (L-NAME)—induced hypertensive rat models .
Metabolic Pathways
Methyl rosmarinate is involved in various metabolic pathways. The biosynthesis of rosmarinic acid uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid and 3,4-dihydroxyphenyllactic acid derived from L -tyrosine .
Transport and Distribution
Methyl rosmarinate is transported and distributed within cells and tissues. It has been found that spleen, intestine, and liver were the major distribution tissues of methyl rosmarinate in rats .
Subcellular Localization
The subcellular localization of methyl rosmarinate varies depending on the length of the alkyl chain. Medium chain esters localize in mitochondria, short chains in the cytosol, and longer chains form extracellular aggregates .
准备方法
a. 合成路线
迷迭香酸甲酯的合成涉及迷迭香酸与甲醇的酯化反应。反应通常在酸性条件下进行,使用强酸催化剂,例如硫酸或对甲苯磺酸。酯化过程会生成迷迭香酸甲酯作为产物。
b. 工业生产
虽然工业规模的生产方法没有得到广泛的记录,但研究人员已成功地在实验室中合成了迷迭香酸甲酯。为了大规模生产,需要优化反应条件和纯化技术。
化学反应分析
迷迭香酸甲酯会发生各种化学反应,包括:
酯化: 最初的合成涉及迷迭香酸的酯化。
水解: 在碱性条件下,迷迭香酸甲酯可以水解回迷迭香酸。
氧化和还原: 这些反应可能会在分子内的特定官能团处发生。
这些反应中使用的常见试剂和条件取决于具体的转化。例如,酯化需要酸催化剂,而水解需要碱。这些反应中形成的主要产物包括迷迭香酸甲酯本身、迷迭香酸及其衍生物。
相似化合物的比较
迷迭香酸甲酯与其他酚类化合物具有相似性,例如咖啡酸、阿魏酸和香豆酸。它的独特结构使其与众不同,使其成为进一步研究的有趣课题。
属性
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99353-00-1 | |
| Record name | Methyl rosmarinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl rosmarinate exert its anti-inflammatory effects?
A1: While specific mechanisms are still under investigation, research suggests methyl rosmarinate inhibits lipoxygenase (LOX) activity. [] LOX enzymes contribute to the production of leukotrienes, inflammatory mediators involved in various inflammatory conditions. [] By inhibiting LOX, methyl rosmarinate may help reduce inflammation. []
Q2: Does methyl rosmarinate affect other enzymes besides LOX?
A2: Yes, methyl rosmarinate also demonstrates inhibitory activity against angiotensin-converting enzyme (ACE), [] which plays a role in regulating blood pressure. [] It also exhibits inhibitory activity against cholinesterase (ChE), specifically butyrylcholinesterase (BChE). [] This suggests potential for addressing conditions like hypertension and Alzheimer’s disease. [, ]
Q3: How does methyl rosmarinate inhibit BChE?
A3: Molecular docking studies suggest methyl rosmarinate accesses the active gorge of human BChE, potentially interacting with key residues involved in its catalytic activity. [] Further research is needed to confirm the precise binding interactions and mechanism of inhibition. []
Q4: Can methyl rosmarinate act on multiple targets simultaneously?
A4: Research indicates that methyl rosmarinate may act as a multi-target inhibitor. [] In silico studies identified it as a potential inhibitor of the main protease, papain-like protease, and RNA-dependent RNA polymerase of the Infectious Bronchitis Virus. [] Further in vitro and in vivo studies are required to validate these findings. []
Q5: What is the molecular formula and weight of methyl rosmarinate?
A5: The molecular formula of methyl rosmarinate is C19H18O8, and its molecular weight is 374.34 g/mol.
Q6: What spectroscopic data are available for identifying methyl rosmarinate?
A6: Various spectroscopic methods are used to identify methyl rosmarinate, including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques, IR (Infrared) spectroscopy, and MS (Mass Spectrometry). [, , , , , , ]
Q7: Is there information available on the material compatibility and stability of methyl rosmarinate?
A7: Specific information on material compatibility and stability under various conditions is limited in the provided research. Further studies are needed to explore these aspects comprehensively.
Q8: Does methyl rosmarinate possess any catalytic properties?
A8: The provided research primarily focuses on methyl rosmarinate's inhibitory activities rather than its catalytic properties. Further studies are needed to explore potential catalytic applications.
Q9: Have computational methods been employed to study methyl rosmarinate?
A9: Yes, molecular docking studies have been conducted to investigate methyl rosmarinate's interactions with target enzymes, such as BChE and 3CLpro. [, ] These studies provide insights into its binding mode and potential inhibitory mechanisms. [, ]
Q10: Are there any Quantitative Structure-Activity Relationship (QSAR) models for methyl rosmarinate analogs?
A10: While the provided research does not mention specific QSAR models, it highlights the influence of structural modifications on methyl rosmarinate's activity. For example, altering the fatty acid chain length of rosmarinate esters impacts their antimicrobial activity. [] This suggests the potential for developing QSAR models to predict the activity of analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
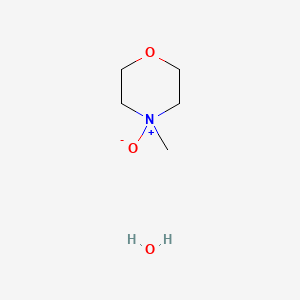
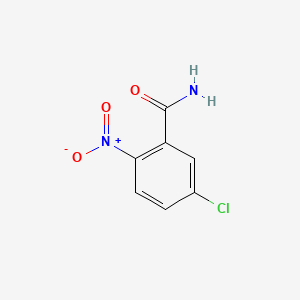
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)
